molecular formula C17H17ClF3N3O2 B2448629 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine CAS No. 2085689-99-0

4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine

Cat. No.: B2448629
CAS No.: 2085689-99-0
M. Wt: 387.79
InChI Key: RRMCNHRAVQERJP-UHFFFAOYSA-N
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Description

4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine is a useful research compound. Its molecular formula is C17H17ClF3N3O2 and its molecular weight is 387.79. The purity is usually 95%.
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Scientific Research Applications

Unusual Reaction Products in Pyrolysis

The pyrolysis of related compounds, such as 4-aryl-5-morpholino-v-triazolines, has been studied, revealing unusual reaction products including morpholinopyrroles. This suggests potential applications in synthesizing unique pyrrole derivatives which could have significant implications in various chemical processes (Pocar, Trimarco, & Bombieri, 1998).

Structural Analysis of Morpholine Derivatives

Studies on compounds like 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile provide insights into the structural characteristics of morpholine derivatives. This includes observations on their molecular conformation and intermolecular interactions, which are crucial in the development of new materials or pharmaceuticals (Horton et al., 2012).

Intermediate in Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, is an important intermediate for synthesizing various biologically active compounds. This demonstrates the role of such chemicals in the development of small molecule inhibitors, which are crucial in cancer research and other medical applications (Wang et al., 2016).

Synthesis and Biological Activity

The synthesis of morpholine derivatives and their biological evaluation, like the study on 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, reveals potential applications in developing bioactive agents. Such compounds can be evaluated for various biological activities, including as potential pharmaceuticals (Duan et al., 2014).

Photophysical and Biomolecular Binding Properties

Research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, through Buchwald–Hartwig amination, has unveiled their photophysical properties and interactions with biomolecules like ct-DNA. This highlights potential applications in the field of biochemistry and materials science (Bonacorso et al., 2018).

Properties

IUPAC Name

[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethylpyrrol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O2/c1-10-12(16(25)24-3-5-26-6-4-24)8-14(23(10)2)15-13(18)7-11(9-22-15)17(19,20)21/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMCNHRAVQERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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